molecular formula C7H13BrO B2839160 3-Bromo-4,4-dimethylpentan-2-one CAS No. 4957-78-2

3-Bromo-4,4-dimethylpentan-2-one

Cat. No.: B2839160
CAS No.: 4957-78-2
M. Wt: 193.084
InChI Key: PGEGEGKDYBOBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,4-dimethylpentan-2-one (C₇H₁₁BrO, MW 193.07 g/mol) is a brominated ketone characterized by a bromine atom at the third carbon and two methyl groups at the fourth carbon of a pentanone backbone. This structural arrangement confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds like thiazoles. Its reactivity stems from the α-bromo ketone moiety, which acts as an electrophilic site for nucleophilic substitution or elimination reactions. However, the steric bulk of the dimethyl groups may influence reaction kinetics and regioselectivity .

Properties

IUPAC Name

3-bromo-4,4-dimethylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEGEGKDYBOBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,4-dimethylpentan-2-one typically involves the bromination of 4,4-dimethylpentan-2-one. This reaction is carried out using bromine (Br₂) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,4-dimethylpentan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.

    Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents like ether or THF.

    Oxidation: KMnO₄ or CrO₃ in acidic or basic conditions.

Major Products:

    Substitution: Corresponding substituted products (e.g., alcohols, amines, thiols).

    Reduction: 3-Bromo-4,4-dimethylpentan-2-ol.

    Oxidation: 3-Bromo-4,4-dimethylpentanoic acid.

Scientific Research Applications

Scientific Research Applications

3-Bromo-4,4-dimethylpentan-2-one has several significant applications in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and materials science.

Organic Synthesis

This compound is often utilized as a synthetic intermediate in the preparation of more complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the bromine atom makes it susceptible to nucleophilic attack, facilitating the formation of new carbon-nucleophile bonds.
  • Reduction Reactions : It can be reduced to yield alcohols or other functional groups, depending on the reaction conditions and reagents used.

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting biochemical properties. Brominated ketones can serve as probes in enzyme studies and may interact with biological targets due to their electrophilic nature. Research continues to explore potential therapeutic applications, particularly in drug development where such compounds can act as lead structures.

Material Science

The compound's unique reactivity allows it to be used in the development of specialty chemicals and materials. Its derivatives may find applications in:

  • Polymer Chemistry : Serving as a building block for synthesizing novel polymeric materials with specific properties.
  • Surface Chemistry : Modifying surfaces for enhanced chemical reactivity or selectivity.

Case Study 1: Synthesis of Complex Molecules

In a study focused on synthesizing complex organic molecules, researchers utilized this compound as a key intermediate. The compound underwent nucleophilic substitution reactions with various nucleophiles to yield substituted products that demonstrated potential biological activity.

A series of experiments were conducted to assess the biological activity of derivatives synthesized from this compound. Initial findings suggested that some derivatives exhibited inhibitory effects on specific enzymes, indicating potential for further development as therapeutic agents.

Case Study 3: Environmental Impact Assessment

Research into the environmental behavior of brominated compounds highlighted the need for understanding transformation products. Studies involving this compound focused on its degradation pathways and potential ecological impacts when released into environmental matrices.

Mechanism of Action

The mechanism of action of 3-Bromo-4,4-dimethylpentan-2-one involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl group and the bromine atom. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .

Comparison with Similar Compounds

3-Bromo-4,4-dimethylpentan-2-one

  • Reactivity : The α-bromo ketone group facilitates nucleophilic substitution (e.g., with amines or thiols) to form heterocycles. However, steric hindrance from the 4,4-dimethyl groups may slow reactions compared to less hindered analogs .
  • Stability : The bulky substituents enhance stability against spontaneous elimination, a common issue in α-bromo ketones.

2-Bromo-1-cyclopropylethanone

  • Reactivity : The cyclopropane ring introduces ring strain, increasing susceptibility to ring-opening reactions under basic conditions. This property is exploited in synthesizing cyclopropane-containing pharmaceuticals .

1,5-Dibromopentan-2-one

  • Reactivity : Dual bromine atoms enable sequential substitutions, useful in synthesizing macrocycles or polymers. The ketone group can also participate in aldol condensations .

2-Bromo-4,4-dimethyl-1-(2,4,5-trimethoxyphenyl)pentan-3-one

  • Reactivity : The electron-rich trimethoxyphenyl group directs electrophilic aromatic substitution, while the bromo ketone moiety serves as a cross-coupling site. This dual functionality is critical in synthesizing antitumor agents .

1-(4-Bromo-2-fluorophenyl)pentan-1-one

  • Reactivity : Fluorine’s electronegativity alters the aryl ring’s electron density, enhancing resistance to metabolic degradation in drug candidates. The bromine atom enables Suzuki-Miyaura couplings .

Application-Specific Comparisons

  • Pharmaceutical Intermediates :
    • This compound and the trimethoxyphenyl analog are preferred for thiazole synthesis due to their balanced steric and electronic profiles .
    • The fluorophenyl derivative is prioritized in CNS drug development for improved blood-brain barrier penetration .
  • Material Science :
    • 1,5-Dibromopentan-2-one’s bifunctionality makes it ideal for creating cross-linked polymers .

Biological Activity

3-Bromo-4,4-dimethylpentan-2-one, with the molecular formula C7H13BrO, is a brominated ketone notable for its unique structural features that include a ketone functional group and a bromine substituent. This compound is classified under organic chemistry as a versatile building block, often utilized in synthetic applications. Despite its structural significance, detailed studies specifically addressing its biological activity remain limited. This article aims to compile existing data on the biological activity of this compound, including potential biochemical interactions and implications for therapeutic applications.

The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C7H13BrO
Molecular Weight 179.09 g/mol
CAS Number 4957-78-2
IUPAC Name This compound

Synthesis

This compound is typically synthesized through the bromination of 4,4-dimethylpentan-2-one. The reaction can be carried out using various brominating agents under controlled conditions to ensure selectivity and yield.

Biological Activity Overview

While specific studies focusing on the biological activity of this compound are scarce, insights can be drawn from related compounds and general properties of brominated ketones:

  • Electrophilic Nature : The presence of a bromine atom imparts electrophilic characteristics to the compound, which may facilitate interactions with nucleophiles in biological systems. Such interactions are crucial in enzyme catalysis and receptor binding .
  • Enzyme Interactions : Brominated compounds are often studied for their potential as enzyme inhibitors or probes due to their ability to modify active sites within enzymes. This characteristic suggests that this compound could similarly engage with biological targets .
  • Therapeutic Potential : Compounds with similar structures have been investigated for their antimicrobial and antifungal properties. Although direct evidence for this compound's therapeutic applications is lacking, its structural analogs indicate possible bioactivity worth exploring.

Case Study: Interaction with Biological Targets

A study examining the interactions of brominated ketones highlighted their potential role in modulating enzyme activity. While specific data on this compound was not provided, the findings suggest that further research into its reactivity with biological targets could reveal significant insights into its pharmacological potential .

Spectroscopic Analysis

Spectroscopic techniques such as NMR and IR have been employed to analyze similar compounds. For instance, infrared spectroscopy has been used to identify characteristic functional groups within related brominated ketones. The presence of C=O stretching vibrations and other functional group signatures could provide a basis for understanding the reactivity and potential biological interactions of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.